

Spectroscopic Analysis of 2-(Chloromethyl)morpholine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	2-(Chloromethyl)morpholine hydrochloride
CAS No.:	144053-97-4
Cat. No.:	B1288364

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Introduction

2-(Chloromethyl)morpholine hydrochloride is a substituted morpholine derivative of interest in synthetic organic chemistry and drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chloromethyl group at the 2-position makes this compound a valuable building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the expected spectral characteristics of **2-(Chloromethyl)morpholine hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(Chloromethyl)morpholine hydrochloride**. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of morpholine and its derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
NH	9.0 - 11.0	Broad singlet	-	The acidic proton on the protonated nitrogen. Its chemical shift can be highly variable and concentration-dependent. It may exchange with residual water in the solvent.
CH-CH ₂ Cl (H-2)	4.0 - 4.5	Multiplet	-	This proton is adjacent to the electron-withdrawing chloromethyl group and the oxygen and nitrogen atoms of the ring, leading to a downfield shift.
CH ₂ -Cl	3.8 - 4.2	Multiplet	-	These protons are diastereotopic and will likely appear as a complex multiplet (AB quartet) due

to coupling with H-2.

O-CH ₂ (H-5)	3.9 - 4.3	Multiplet	-	Protons adjacent to the oxygen atom.
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N-CH ₂ (H-3, H-6)	3.2 - 3.8	Multiplet	-	Protons adjacent to the positively charged nitrogen atom will be shifted downfield.
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Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-CH ₂ Cl (C-2)	70 - 75	This carbon is attached to the chloromethyl group, oxygen, and nitrogen, resulting in a significant downfield shift.
CH ₂ -Cl	45 - 50	The carbon of the chloromethyl group, shifted downfield by the chlorine atom.
O-CH ₂ (C-5)	65 - 70	Carbon adjacent to the oxygen atom.
N-CH ₂ (C-3, C-6)	45 - 55	Carbons adjacent to the protonated nitrogen atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
2800 - 2400	N-H stretch (amine salt)	Strong, broad	Characteristic broad absorption for the N-H stretch in a hydrochloride salt of a secondary amine.
2950 - 2850	C-H stretch (aliphatic)	Medium	Aliphatic C-H stretching from the morpholine ring and chloromethyl group.
1150 - 1050	C-O-C stretch (ether)	Strong	Asymmetric and symmetric stretching of the ether linkage in the morpholine ring.
800 - 700	C-Cl stretch	Medium-Strong	Stretching vibration of the carbon-chlorine bond.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
[M+H] ⁺	C ₅ H ₁₁ ClNO ⁺	The molecular ion peak for the free base. The exact mass would be expected in a high-resolution mass spectrum. The presence of chlorine would result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
[M-Cl] ⁺	C ₅ H ₁₁ NO ⁺	Fragment resulting from the loss of a chlorine radical.
Various	C ₄ H ₈ NO ⁺ , C ₄ H ₈ N ⁺ , etc.	Fragmentation of the morpholine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **2-(Chloromethyl)morpholine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Chloromethyl)morpholine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial, as D₂O will result in the exchange of the N-H proton, causing its signal to disappear. DMSO-d₆ is often preferred for observing exchangeable protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.

- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum, often with proton decoupling.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS, or the residual solvent peak).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

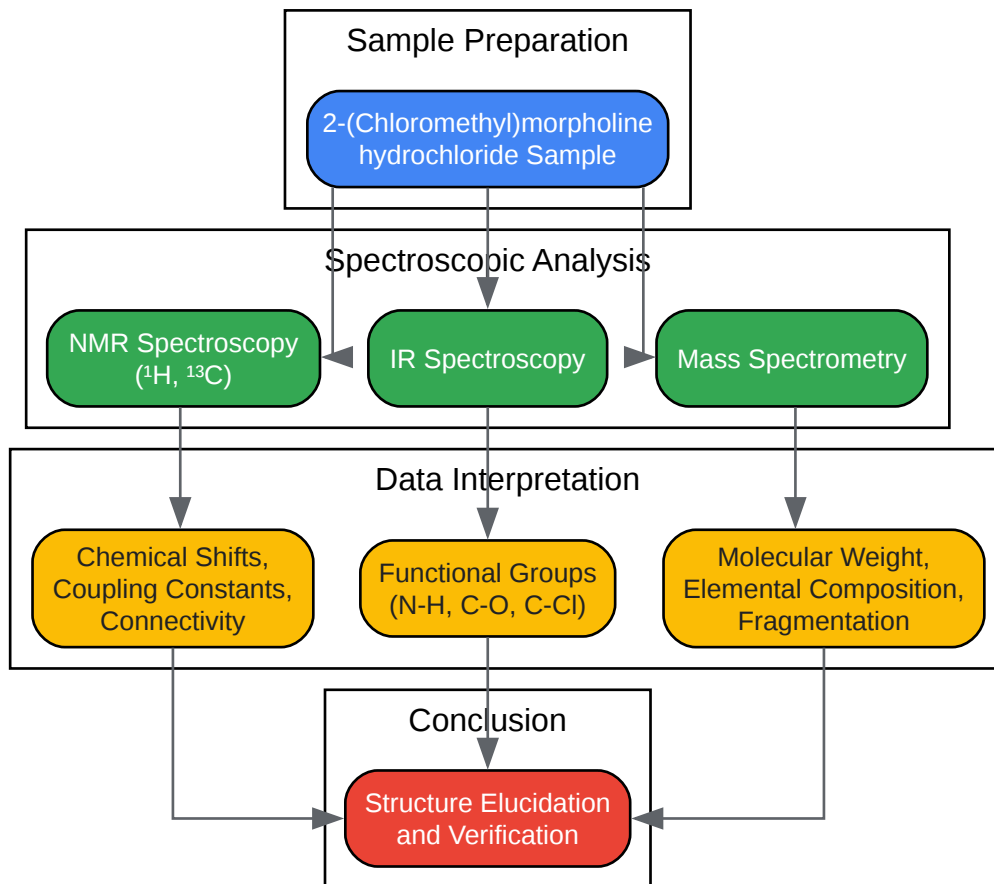
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Processing: The resulting mass spectrum is a plot of relative ion intensity versus the mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualizations

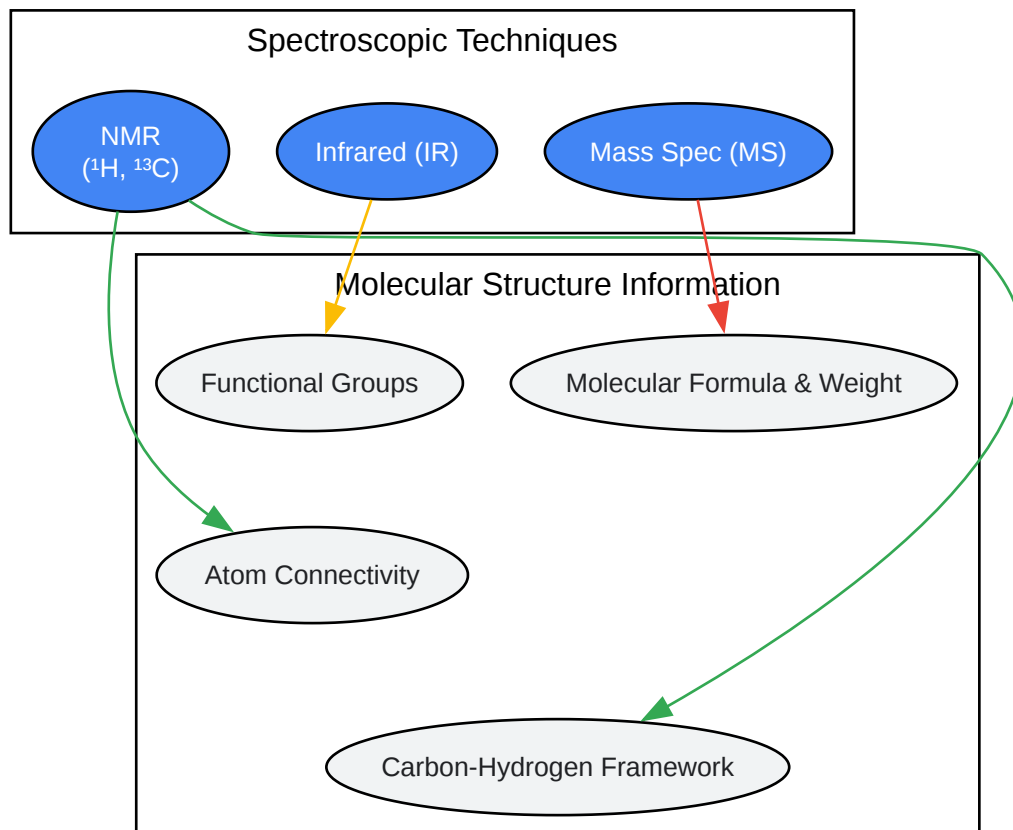
Workflow for Spectroscopic Identification



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Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

Relationship Between Spectroscopic Techniques and Structural Information



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Caption: How different spectroscopic methods provide complementary structural information.

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